molecular formula C6H15ClN2O2S B2543037 2,3,3-Trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride CAS No. 2174007-64-6

2,3,3-Trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride

Cat. No.: B2543037
CAS No.: 2174007-64-6
M. Wt: 214.71
InChI Key: SKSZHYHCHONMFX-UHFFFAOYSA-N
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Description

2,3,3-Trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride is a heterocyclic compound featuring a thiazolidine ring. This compound is notable for its unique structure, which includes sulfur and nitrogen atoms within the ring, contributing to its diverse chemical and biological properties. It is often used in various scientific research applications due to its reactivity and potential therapeutic benefits.

Chemical Reactions Analysis

2,3,3-Trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2,3,3-Trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,3-Trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

2,3,3-Trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride can be compared with other thiazolidine derivatives, such as:

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    1,3-Thiazolidine-4-one: Exhibits antimicrobial and anticancer properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity.

Properties

IUPAC Name

2,3,3-trimethyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S.ClH/c1-6(2)5(7)4-11(9,10)8(6)3;/h5H,4,7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSZHYHCHONMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CS(=O)(=O)N1C)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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